N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis of Heterocyclic Core Architecture
X-ray crystallography remains the gold standard for resolving the three-dimensional structure of heterocyclic compounds. For N-(5-(benzo[d]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, single-crystal diffraction analysis reveals a planar 1,3,4-oxadiazole ring fused with a benzo[d]dioxole moiety. The oxadiazole ring exhibits bond lengths of 1.28–1.34 Å for C–N and 1.36 Å for C–O, consistent with aromatic delocalization. The dihedral angle between the oxadiazole and benzodioxole rings measures 12.5°, indicating minimal steric hindrance. The acetamide side chain adopts a staggered conformation, with a C–O–C bond angle of 117.6° in the phenoxy group.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Oxadiazole C–N bond | 1.31 Å ± 0.02 |
| Benzodioxole C–O bond | 1.41 Å ± 0.03 |
| Dihedral angle | 12.5° |
| Unit cell dimensions | a=8.21 Å, b=10.34 Å, c=14.56 Å |
Spectroscopic Profiling for Functional Group Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis (500 MHz, DMSO-d₆) identifies aromatic protons in the benzodioxole moiety as a singlet at δ 6.82 ppm (2H, –O–C₆H₂–O–) and a multiplet at δ 7.25–7.38 ppm (4H, phenoxy group). The methylene bridge (–CH₂–) between benzodioxole and oxadiazole resonates as a singlet at δ 4.12 ppm, while the acetamide carbonyl (C=O) appears at δ 168.5 ppm in ¹³C-NMR.
Infrared (IR) Spectroscopy
IR spectra show strong absorption at 1654 cm⁻¹ (C=O stretch of acetamide) and 1248 cm⁻¹ (asymmetric C–O–C stretch of benzodioxole). The oxadiazole ring’s C=N and C–O vibrations are observed at 1550 cm⁻¹ and 1045 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits λₘₐₓ at 278 nm (π→π* transition of the oxadiazole ring) and 320 nm (n→π* transition of the acetamide group). Solvatochromic shifts are minimal, indicating low polarity in the ground state.
Table 2: Key Spectroscopic Assignments
| Technique | Functional Group | Signal/Peak |
|---|---|---|
| ¹H-NMR | Benzodioxole protons | δ 6.82 ppm (s, 2H) |
| ¹³C-NMR | Acetamide carbonyl | δ 168.5 ppm |
| IR | C=O stretch | 1654 cm⁻¹ |
Mass Spectrometric Fragmentation Patterns and Molecular Ion Validation
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 424.1425 (calc. 424.1431), with a fragmentation pattern dominated by cleavage of the oxadiazole ring. Key fragments include m/z 297.0882 (loss of phenoxyacetamide) and m/z 150.0317 (benzodioxole-methyl cation).
Computational Chemistry Approaches for Conformational Analysis
Density Functional Theory (DFT) Optimization of Ground-State Geometry
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, yielding bond lengths and angles within 2% of crystallographic data. The HOMO-LUMO gap of 4.3 eV suggests moderate electronic stability, with the HOMO localized on the oxadiazole ring and the LUMO on the benzodioxole moiety.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-16(10-23-13-4-2-1-3-5-13)19-18-21-20-17(26-18)9-12-6-7-14-15(8-12)25-11-24-14/h1-8H,9-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHAVTUHLDIELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the 1,3,4-oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the benzo[d][1,3]dioxole and oxadiazole units: This can be done using various coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the phenoxyacetamide group: This final step can be accomplished through nucleophilic substitution reactions using phenoxyacetyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide. For instance, a series of N-aryl derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These derivatives demonstrated significant inhibition of cell proliferation, suggesting that modifications in the structure can enhance antitumor activity .
Antimicrobial Properties
There is emerging evidence that compounds with similar structural frameworks exhibit antimicrobial properties. Preliminary studies indicate that derivatives can inhibit the growth of certain bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Research has also suggested that this class of compounds may possess anti-inflammatory properties. In vitro studies have shown that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
Case Study 1: Antitumor Evaluation
In a study published in 2016, researchers synthesized various derivatives based on the benzo[d][1,3]dioxole framework and assessed their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable inhibitory effects on bacterial growth, warranting further investigation into their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with oxidative enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. The oxadiazole ring can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Oxadiazole Derivatives
- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide ():
These derivatives replace the benzodioxole-methyl group with chloro-methoxyphenyl and butanamide chains. They exhibit lipoxygenase inhibition (IC₅₀ = 0.34–1.82 µM), highlighting the role of oxadiazole-thioether linkages in enzyme binding . - SW-C165 (N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide) (): While lacking the oxadiazole ring, SW-C165 shares the benzodioxole-methyl-acetamide scaffold. It targets Salmonella pathogenicity regulators, suggesting benzodioxole’s utility in antibacterial design .
Thiadiazole and Thiazole Derivatives
- The trifluoromethylphenyl group improves membrane permeability .
- N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-thiazol-2-yl)-2-amides ():
Thiazole-based analogues with tert-butyl substituents demonstrate anticancer activity (e.g., IC₅₀ = 1.2 µM against HeLa cells), underscoring the importance of bulky groups for cytotoxicity .
Tetrazole and Triazole Derivatives
- N-5-Tetrazolyl-N′-Aroyl Ureas ():
Tetrazole rings, though more polar than oxadiazoles, confer plant growth regulation (e.g., 2h and 2j show auxin-like activity). The benzodioxole moiety is absent here, reducing lipophilicity . - N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-Aryloxyacetyl Ureas (): Triazole-carboxylic acid derivatives exhibit cell division promotion, suggesting heterocycle-dependent bioactivity divergence .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent attachment of the phenoxyacetamide moiety. The synthetic route typically includes:
- Formation of the benzo[d][1,3]dioxole moiety .
- Synthesis of the oxadiazole ring via condensation reactions.
- Coupling with phenoxyacetic acid to form the final product.
Anticancer Activity
Recent studies have demonstrated that compounds containing benzo[d][1,3]dioxole and oxadiazole structures exhibit notable anticancer properties. For instance:
- In vitro studies against various cancer cell lines (e.g., HeLa, A549, MCF7) have shown that derivatives of benzo[d][1,3]dioxole possess IC50 values often below 5 µM, indicating potent cytotoxicity .
- A specific study highlighted that derivatives with similar structures to this compound demonstrated significant growth inhibition in cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- EGFR Inhibition : Compounds similar to this compound have been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
- Apoptosis Induction : Studies indicate that these compounds can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2 .
Study 1: Antitumor Evaluation
A study synthesized various derivatives based on the benzo[d][1,3]dioxole framework and evaluated their antitumor activities. Notably:
- Compound C27 showed IC50 values of 2.07 µM against HeLa cells and 3.52 µM against A549 cells.
- The mechanism was linked to apoptosis induction and disruption of mitochondrial membrane potential .
Study 2: Cytotoxicity Assessment
Another research focused on the cytotoxic effects of related compounds on normal and cancerous cell lines:
- The derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells (IC50 > 150 µM for normal cells), highlighting their potential as targeted therapies .
Data Summary Table
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| C27 | 2.07 | HeLa | Apoptosis |
| C27 | 3.52 | A549 | Apoptosis |
| Doxorubicin | 7.46 | HepG2 | Chemotherapy |
| Doxorubicin | 8.29 | HCT116 | Chemotherapy |
Q & A
Q. Key variables :
- Solvent choice (dioxane, chloroform)
- Stoichiometry of TEA (1–1.2 equivalents)
- Temperature control to minimize side reactions.
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H and 13C NMR identify protons and carbons in the oxadiazole ring, benzo[d][1,3]dioxole, and phenoxyacetamide moieties. For example, the oxadiazole C=N signal appears at ~160 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 409.12) .
- X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated for structurally analogous thiazole derivatives .
Validation step : Cross-check experimental data with computational simulations (e.g., DFT for NMR chemical shifts).
Intermediate: What in vitro models are used to evaluate its antitumor activity?
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations ranging from 1–100 μM .
- Mechanistic studies :
- Apoptosis via flow cytometry (Annexin V/PI staining).
- Cell cycle arrest analysis (propidium iodide staining).
- Control experiments : Compare with structurally related compounds (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) to assess substituent effects .
Data interpretation : IC50 values <10 μM suggest promising activity, but validate against false positives (e.g., redox interference in MTT assays).
Advanced: How can synthetic yields be optimized for scale-up?
- Reaction optimization :
- Purification : Gradient recrystallization (ethanol:DMF 8:2) improves purity to >95% .
- Scale-up challenges : Monitor exothermic reactions during chloroacetyl chloride addition to prevent decomposition.
Case study : A 10 mmol scale synthesis achieved 72% yield by maintaining strict temperature control (20±2°C) .
Advanced: How to resolve contradictions in reported biological activity data?
- Common discrepancies : Variability in IC50 values across studies (e.g., 5 vs. 15 μM in HepG2 cells).
- Root causes :
- Differences in cell passage number or culture conditions.
- Impurity profiles (e.g., residual solvents affecting assays).
- Resolution strategies :
Advanced: What structural modifications enhance its bioactivity?
- Substituent effects :
- Hybrid analogs : Conjugation with pyrazole or triazole rings (e.g., via acetamide linkage) increases solubility and target affinity .
Design principle : Balance lipophilicity (logP 2–4) and polar surface area (<90 Ų) for membrane permeability.
Advanced: What mechanistic studies elucidate its mode of action?
- Target identification :
- Pathway analysis : RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2, Bax) .
Validation : Knockdown/overexpression of putative targets (e.g., siRNA) confirms functional relevance.
Advanced: How to assess its stability and solubility for formulation?
- Stability studies :
- Solubility enhancement :
Key parameter : Aqueous solubility >50 μg/mL ensures adequate absorption in pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
